molecular formula C8H16O<br>C4H9CH(C2H5)CHO<br>C8H16O B089479 2-Ethylhexanal CAS No. 123-05-7

2-Ethylhexanal

Cat. No. B089479
Key on ui cas rn: 123-05-7
M. Wt: 128.21 g/mol
InChI Key: LGYNIFWIKSEESD-UHFFFAOYSA-N
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Patent
US06979751B2

Procedure details

The processes according to the invention may be carried out by passing the aldehyde and ketone reactant mixture, and the aldol catalyst solution, through a stationary bed of pelleted or supported hydrogenation catalysts, enclosed in a tubular reactor. This is typical of continuous fixed-bed plug-flow reactor processes, where the reactants are continually consumed as they flow down the length of the reactor. However, as seen in Example 2 (Comparative), when this continuous plug-flow fixed-bed concept is applied to the cross-aldol condensation of acetone and n-butyraldehyde, the selectivity of n-butyraldehyde to methyl amyl ketone is very low, only 38%. The main-by-product, 2-ethylhexaldehyde, the result of the self-aldol condensation of n-butyraldehyde, cannot be easily separated from the methyl amyl ketone by distillation.
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH2:6]([C:11](C)=[O:12])[CH2:7][CH2:8]CC>>[CH2:3]([CH:2]([CH2:11][CH2:6][CH2:7][CH3:8])[CH:1]=[O:5])[CH3:4].[CH:11](=[O:12])[CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
enclosed in a tubular reactor
CUSTOM
Type
CUSTOM
Details
This is typical of continuous fixed-bed plug-flow reactor processes, where the reactants are continually consumed as they
CUSTOM
Type
CUSTOM
Details
is applied to the cross-aldol condensation of acetone and n-butyraldehyde

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C=O)CCCC
Name
Type
product
Smiles
C(CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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